trans-3-Methylenecyclopropane-1,2-dicarboxylic acid

Description

Discovery and Nomenclature as Feist’s Acid

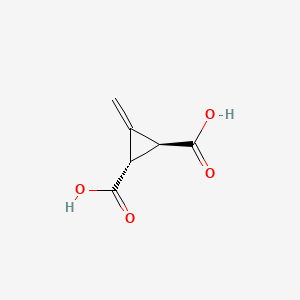

Trans-3-methylenecyclopropane-1,2-dicarboxylic acid (C₆H₆O₄) was first synthesized in 1893 by Franz Feist during his investigations into furan and pyrrole derivatives. Initially mischaracterized due to limited analytical tools, its correct structure as a cyclopropane ring fused with two carboxylic acid groups and a methylene substituent was confirmed in the 1950s through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The compound earned the trivial name Feist’s acid in recognition of its discoverer, a convention common in early organic chemistry for novel structures.

The trans stereochemistry of the carboxylic acid groups was definitively established in 1982 via single-crystal X-ray diffraction, which revealed a planar cyclopropane ring with antiperiplanar carboxylate moieties. This structural clarity resolved decades of debate about its geometry, particularly its distinction from isomeric cyclopropene derivatives. The IUPAC name This compound reflects both its substituent arrangement and stereochemistry.

Table 1: Key Milestones in the Characterization of Feist’s Acid

Historical Significance in Organic Chemistry

Feist’s acid occupies a pivotal role in the development of cyclopropane chemistry. Its synthesis marked one of the earliest examples of a strained carbocyclic system stabilized by electron-withdrawing groups, challenging prevailing assumptions about ring strain and aromaticity. The compound became a cornerstone for studying pericyclic reactions , particularly -sigmatropic rearrangements. In 1970, Woodward and Hoffmann cited Feist’s acid derivatives as critical evidence for their orbital symmetry rules, demonstrating that the thermal rearrangement of its methyl ester proceeds via a suprafacial pathway with inversion of configuration.

Additionally, Feist’s acid enabled breakthroughs in stereochemical analysis. Racemization studies in the 1960s revealed the intermediacy of planar trimethylenemethane (TMM) radicals during its thermal decomposition, providing early insights into non-classical carbocation intermediates. Its rigid bicyclic structure also served as a model for NMR coupling constant analysis, with the distinct chemical shifts of its cyclopropane protons becoming a diagnostic tool for similar systems.

Evolution of Research on Methylenecyclopropane Derivatives

The unique reactivity of Feist’s acid inspired broader exploration of methylenecyclopropane (MCP) derivatives. Early work focused on their synthetic utility:

Feist–Benary Synthesis : Feist’s 1902 method for furan synthesis—reacting α-halo ketones with β-dicarbonyl compounds—laid the groundwork for modern heterocyclic chemistry. This reaction’s enantioselective variants, developed in the 2000s using chiral cinchona alkaloids, enabled asymmetric access to dihydrofuran derivatives.

Photochemical Applications : MCPs like Feist’s acid exhibit unusual photostability despite high ring strain. Recent studies have harnessed this property for visible-light-mediated reactions, such as the generation of cyclopropylcarbinyl radicals for polymer crosslinking.

Material Science : The strained cyclopropane ring in Feist’s acid derivatives facilitates controlled ring-opening polymerization, yielding polymers with tailored mechanical properties.

Table 2: Comparative Reactivity of Methylenecyclopropane Derivatives

Properties

IUPAC Name |

3-methylidenecyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-2-3(5(7)8)4(2)6(9)10/h3-4H,1H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHROKAQFFOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964465 | |

| Record name | 3-Methylidenecyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-02-5 | |

| Record name | trans-3-Methylenecyclopropane-1,2-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylidenecyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-methylenecyclopropane-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hypochlorite Oxidation Efficiency

Excess hypochlorite (>3 mol equivalents) risks decarboxylation, while insufficient amounts leave unreacted acetyl intermediates. Monitoring active chlorine content via iodometric titration ensures optimal oxidation.

Chemical Reactions Analysis

Types of Reactions: Trans-3-Methylenecyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Substitution: The methylene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Structure and Stability

Trans-3-Methylenecyclopropane-1,2-dicarboxylic acid features a bicyclic structure that allows for diverse reactivity patterns. Its stability under specific conditions makes it suitable for various chemical reactions, including oxidation, reduction, and substitution reactions.

Reaction Mechanisms

The compound can participate in several chemical transformations:

- Oxidation : Can yield ketones or aldehydes using agents like potassium permanganate.

- Reduction : Carboxylic acid groups can be converted to alcohols using reducing agents such as lithium aluminum hydride.

- Substitution : The methylene group can engage in substitution reactions to form derivatives.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is particularly useful in the preparation of complex molecules through Michael addition reactions. This method is characterized as atom-economical and environmentally friendly, aligning with green chemistry principles.

Biochemical Studies

The compound is instrumental in biochemical research due to its interactions with various enzymes and proteins. It has been shown to influence cellular processes such as:

- Gene Expression : Modulating the expression of genes involved in metabolic pathways.

- Cell Signaling : Affecting pathways that regulate cellular metabolism and function.

Therapeutic Potential

Research is ongoing into the therapeutic applications of this compound:

- Antimicrobial Activity : Newly synthesized derivatives have demonstrated promising antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans.

- Drug Development : Its ability to modulate enzyme activity suggests potential roles in treating metabolic disorders or infections caused by resistant bacterial strains.

Case Study 1: Antimicrobial Properties

A systematic study evaluated the antimicrobial efficacy of compounds derived from this compound against various pathogens. The findings indicated significant antibacterial activity, suggesting that derivatives could serve as potential therapeutic agents.

Case Study 2: Enzyme Interaction Studies

In another study, this compound was used to investigate its effects on enzyme kinetics. Results showed that at low doses, the compound enhanced metabolic pathways, while higher doses resulted in cellular damage.

Mechanism of Action

The mechanism of action of trans-3-Methylenecyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane dicarboxylic acids exhibit diverse structural and chemical properties depending on substituent positions and stereochemistry. Below is a detailed comparison of Feist’s acid with analogous compounds:

Table 1: Structural and Chemical Comparison

Research Findings

- Feist’s Acid in Cycloadditions : The methylene group in Feist’s acid participates in Diels-Alder reactions, forming bicyclic intermediates useful in natural product synthesis .

- Comparative Stability : Cyclopropane derivatives with electron-donating groups (e.g., methyl in CAS 497-42-7) exhibit longer half-lives in solution compared to Feist’s acid, which undergoes rapid decarboxylation under acidic conditions .

- Biological Activity: None of these compounds show significant toxicity in preliminary studies, though Feist’s acid is labeled as a controlled product due to its reactive nature .

Biological Activity

Trans-3-Methylenecyclopropane-1,2-dicarboxylic acid, commonly known as Feist's acid, is a compound of significant interest in biological and chemical research due to its unique structural properties and versatile applications. This article delves into its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 142.11 g/mol. Its structure includes two carboxylic acid groups attached to a cyclopropane ring, which contributes to its reactivity in various biochemical pathways .

Target Interactions

Feist's acid functions primarily as a hydrogen bond donor catalyst in several organic reactions, particularly the Michael addition reaction. It has been shown to facilitate the addition of indoles and pyrroles to electron-deficient nitroolefins, yielding high yields of corresponding adducts (up to 98%) under optimized conditions . The cooperative hydrogen-bonding effects enhance the reactivity of the nitroolefins, making this compound a valuable tool in synthetic organic chemistry.

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an enzyme inhibitor or activator depending on the reaction context. Studies indicate that it may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis .

Cellular Effects

This compound has demonstrated notable effects on cellular processes:

- Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism.

- Gene Expression : Its interaction with specific enzymes can lead to alterations in gene expression related to metabolic pathways.

- Metabolic Pathways : The compound is involved in various metabolic pathways by interacting with key enzymes and cofactors, thereby influencing metabolic flux and metabolite levels.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : May enhance metabolic pathways or modulate gene expression positively.

- High Doses : Can result in toxic effects, including cellular damage and disruption of normal cellular functions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of Feist's acid. Newly synthesized compounds derived from its reactions have been evaluated for their in vitro antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans. Preliminary results suggest promising antibacterial and antifungal activities, indicating potential therapeutic applications .

Synthesis and Applications

A systematic study demonstrated the use of Feist's acid in synthesizing complex organic molecules through Michael addition reactions. The method was characterized as atom-economical and environmentally friendly, showcasing its applicability in green chemistry .

Therapeutic Potential

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its ability to modulate enzyme activity suggests potential roles in treating metabolic disorders or infections caused by resistant bacterial strains .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| This compound | Dicarboxylic Acid | Contains methylene group; unique reactivity |

| 3-Methylenecyclopropane-1,2-dicarboxylic acid | Stereoisomer | Similar properties but different spatial arrangement |

| Cyclopropane-1,2-dicarboxylic acid | Dicarboxylic Acid | Lacks methylene group; different reactivity |

Q & A

Q. What are the established synthetic routes for trans-3-Methylenecyclopropane-1,2-dicarboxylic acid?

The compound is synthesized via Feist’s acid methodology, which involves cyclopropanation of maleic anhydride derivatives. A key protocol includes reacting the racemic acid with a chiral amine (e.g., (1R,2R)- or (1S,2S)-configurations) to form ammonium salts, followed by recrystallization in a tert-butanol/water solvent system. Acidification of the resolved salts yields enantiomerically pure forms .

Q. How can geometric isomerism (cis vs. trans) in cyclopropane dicarboxylic acids be experimentally confirmed?

Geometric isomers are distinguished using -NMR coupling constants between cyclopropane ring protons. For this compound, the trans configuration results in distinct coupling patterns (e.g., ) compared to cis isomers. X-ray crystallography provides definitive structural confirmation by visualizing spatial arrangements of substituents .

Q. What spectroscopic techniques are critical for characterizing purity and structural integrity?

High-resolution mass spectrometry (HRMS) validates molecular weight, while -NMR confirms carboxylate and cyclopropane carbon environments. IR spectroscopy identifies characteristic C=O (1700–1750 cm) and cyclopropane C-H (3000–3100 cm) stretches. Purity is assessed via HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. How can racemic mixtures of this compound be resolved into enantiomers for asymmetric catalysis?

Resolution involves forming diastereomeric salts with chiral amines (e.g., (1R,2R)-diaminocyclohexane) in a tert-butanol/water mixture. Recrystallization selectively isolates one enantiomer, followed by acid-base extraction to recover the free acid. Enantiomeric excess (>99%) is verified via polarimetry or chiral HPLC using a cellulose-based column .

Q. What experimental strategies mitigate contradictions in optical purity data during enantiomer resolution?

Discrepancies between theoretical and observed optical rotations may arise from residual solvents or incomplete salt formation. Repetitive recrystallization in varying solvent ratios (e.g., 8:2 tert-butanol/water) improves purity. Cross-validation using circular dichroism (CD) spectroscopy or X-ray crystallography resolves ambiguities .

Q. How is this compound utilized in synthesizing chiral ligands for asymmetric catalysis?

The acid serves as a precursor for C-symmetric bidentate ligands. Stepwise synthesis includes (1) converting the acid to its acid chloride using thionyl chloride and (2) coupling with chiral amines or alcohols. These ligands are effective in asymmetric aldol reactions, achieving >90% enantiomeric excess in protic solvents .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining stereochemical fidelity?

Batch-to-batch variability in diastereomeric salt crystallization can reduce yield. Process optimization via kinetic resolution (e.g., controlled cooling rates) and solvent screening (e.g., ethanol/water mixtures) enhances reproducibility. Continuous-flow systems minimize side reactions during acid chloride formation .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in cyclopropane ring strain calculations versus experimental stability data?

Computational methods (DFT or MP2) often underestimate ring strain due to electron delocalization in the dicarboxylate moiety. Experimental stability is assessed via thermogravimetric analysis (TGA) under inert atmospheres. Discrepancies are reconciled by adjusting computational parameters (e.g., hybrid functionals) to account for resonance effects .

Q. What methodologies validate the application of Feist’s acid derivatives in polymer science?

Polyimides derived from bicyclo[2.2.1]heptene dicarboxylic anhydrides (analogous to Feist’s acid) are analyzed for rheological properties using dynamic mechanical analysis (DMA) and melt-flow index (MFI) measurements. Thermal stability is quantified via differential scanning calorimetry (DSC) and TGA .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.